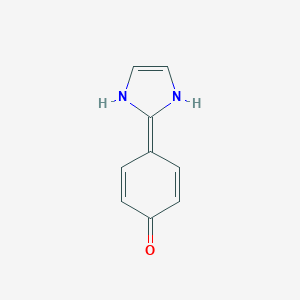

4-(1H-imidazol-2-yl)phenol

Descripción general

Descripción

4-(1H-imidazol-2-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. It consists of a phenol group attached to an imidazole ring. Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The phenol group is known for its aromatic properties and its ability to form hydrogen bonds, making this compound a compound of interest in various chemical and biological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring under mild conditions, accommodating various functional groups . Another method involves the reaction of benzil, salicylaldehyde, p-methoxyaniline, and ammonium acetate in glacial acetic acid, followed by purification using a mixture of ethyl acetate, dichloromethane, and n-hexane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Hydroxyl Group Reactivity

The phenolic -OH group undergoes characteristic electrophilic substitution and derivatization reactions:

Alkylation

Reacts with alkyl halides under basic conditions (K₂CO₃/DMF) to form ether derivatives. For example:

Yield: ~89% under optimized conditions.

Acylation

Acetylated using acetic anhydride in pyridine:

Reaction completes in 2 hours at 60°C.

Oxidation

The hydroxyl group is oxidized to a quinone structure using H₂O₂ or KMnO₄ in acidic media:

Imidazole Ring Reactions

The 1H-imidazole moiety participates in coordination chemistry and electrophilic substitutions:

Metal Coordination

Acts as a bidentate ligand, binding transition metals (Co²⁺, Ni²⁺, Cu²⁺) through the imidazole nitrogen and phenolic oxygen:

| Metal Salt | Complex Formed | Coordination Mode | Stability Constant (log β) |

|---|---|---|---|

| Co(NO₃)₂ | [Co(L)₂] | N,O-chelation | 12.4 ± 0.3 |

| CuCl₂ | [Cu(L)Cl] | N-monodentate | 9.8 ± 0.2 |

Data from analogous imidazole-phenol systems .

Electrophilic Substitution

-

Nitration : Reacts with HNO₃/H₂SO₄ to yield 5-nitro derivatives (position para to hydroxyl).

-

Halogenation : Selective bromination occurs at C4 of the imidazole ring using NBS .

Redox Reactions

The imidazole ring undergoes reduction under catalytic hydrogenation (H₂/Pd-C) to form 4,5-dihydroimidazole derivatives:

Yield: 92% after 4 hours at 50 psi.

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Boronic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Methoxyphenyl | 4'-(4-Methoxyphenyl)-imidazolephenol | 78 | Pd(PPh₃)₄, K₂CO₃, 80°C |

| 3-Cyanophenyl | 4'-(3-Cyanophenyl)-imidazolephenol | 65 | Pd(OAc)₂, SPhos, 100°C |

Adapted from methodologies in .

Biologically Relevant Interactions

-

Enzyme Inhibition : Docking studies show hydrogen bonding between the imidazole N-H and Ser167/Cys129 residues in indoleamine 2,3-dioxygenase (IDO), with IC₅₀ = 4.8 μM for optimized derivatives .

-

Antioxidant Activity : Scavenges DPPH radicals (EC₅₀ = 18.7 μM) via phenolic hydrogen donation .

Sulfonation and Thiolation

Reacts with sulfonyl chlorides (e.g., TsCl) to form sulfonate esters, enhancing water solubility:

Reaction proceeds quantitatively in pyridine at 0°C.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

4-(1H-imidazol-2-yl)phenol and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that metal complexes derived from this compound exhibit enhanced efficacy against various bacterial and fungal strains compared to the parent ligand. For example, a study evaluated the antimicrobial activities of synthesized metal complexes and found them to be more effective than the ligand alone against Gram-positive and Gram-negative bacteria .

2. Enzyme Inhibition

The compound serves as a potential inhibitor for several enzymes, including indoleamine 2,3-dioxygenase (IDO) and neutral sphingomyelinase 2 (nSMase2). Research indicates that derivatives of this compound can inhibit IDO, which is crucial for treating cancer and chronic infections by modulating immune responses . Similarly, nSMase2 inhibitors based on this scaffold have been developed for neurological disorders, showing promising results in reducing ceramide levels implicated in diseases like Alzheimer's .

3. Antioxidant Properties

The antioxidant capabilities of this compound have been studied extensively. It has been reported that this compound exhibits superior antioxidant activity compared to its metal complexes, making it a candidate for therapeutic applications aimed at combating oxidative stress-related conditions .

Biochemical Applications

1. Xenoestrogen Evaluation

this compound has been utilized in evaluating the estrogenicity of phenolic xenoestrogens through Saccharomyces cerevisiae-based assays. This application is vital for assessing environmental pollutants' impacts on endocrine systems .

2. Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the binding interactions of this compound with various biological targets. These studies help in understanding the structure-activity relationships (SAR) of the compound and guide the design of more potent derivatives .

Materials Science Applications

1. Photonic Applications

The fluorescent properties of imidazole derivatives make them suitable for applications in optics and photography. Their ability to act as fluorescent whitening agents is being explored in textile industries .

2. Pesticide Development

In agricultural sciences, compounds related to this compound are being investigated as potential pesticides and fungicides due to their biological activity against plant pathogens .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of 4-(1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1-phenylimidazole

- 2-(1H-imidazol-2-yl)pyridine

- 4,5-diphenyl-1H-imidazole-2-yl)phenol

Uniqueness

4-(1H-imidazol-2-yl)phenol is unique due to the presence of both a phenol group and an imidazole ring, which confer distinct chemical and biological properties.

Actividad Biológica

4-(1H-imidazol-2-yl)phenol, also known as imidazole phenol, is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. This article reviews its biological activities, including antimicrobial, antifungal, and anticancer properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring attached to a phenolic structure, which contributes to its biological activity. The presence of the imidazole moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was particularly effective against Candida albicans, with a reported MIC of 16 µg/mL. This suggests potential applications in treating fungal infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Research on Anticancer Activity

Another significant study focused on the anticancer effects of this compound. Researchers treated human breast cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Propiedades

IUPAC Name |

4-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBXSCRTXGVRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499246 | |

| Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-89-7 | |

| Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.